![molecular formula C9H9NO2S B2466774 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one CAS No. 99286-44-9](/img/structure/B2466774.png)
6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one
Overview
Description
6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is a chemical compound with the molecular formula C9H9NO2S . It has a molecular weight of 195.24 . The IUPAC name for this compound is 6-methoxy-2H-1,4-benzothiazin-3(4H)-one .
Molecular Structure Analysis
The InChI code for 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one is 1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) . This code provides a detailed representation of its molecular structure.Scientific Research Applications
Estrogenic Activity in Breast Carcinoma Cells
6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, through its derivatives, has been studied for its estrogenic activity. Specifically, it has shown effectiveness in the proliferation of MCF-7 breast adenocarcinoma cells. This activity is mediated by estrogen receptors, making it a potential agent for breast cancer research (Jacquot et al., 2001).
Anti-HIV Properties
This compound's derivatives have demonstrated significant antiretroviral activity. They have been effective against human immunodeficiency virus-1 (HIV-1) and HIV-2, highlighting their potential as anti-HIV agents (Mizuhara et al., 2012).
Synthetic Methods and Transformation Products
Research has also focused on the synthesis of this compound and its nitroderivatives from various starting materials. Such synthetic methods have a wide range of applications, including in the pharmaceutical industry (Gerasyuto et al., 2001).
Agricultural Applications
Benzoxazinones, including derivatives of 6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one, have been identified in Gramineae plants. They are responsible for resistance to pathogenic fungi and have allelopathic action, making them of interest in agriculture (Macias et al., 2006).
properties
IUPAC Name |
6-methoxy-4H-1,4-benzothiazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-6-2-3-8-7(4-6)10-9(11)5-13-8/h2-4H,5H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBDNZLTNMQLQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2,4-dihydro-1,4-benzothiazin-3-one |
Synthesis routes and methods I
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Synthesis routes and methods II
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